

Spectroscopic and Mechanistic Insights into (Z)-Akuammidine: A Technical Guide

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Compound of Interest

Compound Name: (Z)-Akuammidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(Z)-Akuammidine**, a naturally occurring indole alkaloid. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(Z)-Akuammidine**, along with the experimental protocols utilized for their acquisition. Furthermore, a schematic of its primary signaling pathway is provided to contextualize its pharmacological activity.

Spectroscopic Data

The structural elucidation of **(Z)-Akuammidine** has been accomplished through a combination of one- and two-dimensional NMR techniques, IR spectroscopy, and mass spectrometry. The following sections summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **(Z)-Akuammidine** have been unambiguously assigned, providing a detailed map of its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for **(Z)-Akuammidine**

Position	δ (ppm)	Multiplicity	J (Hz)
1	8.05	s	
5 α	3.30	m	
5 β	2.85	m	
6 α	2.05	m	
6 β	1.90	m	
9	7.45	d	7.5
10	7.10	t	7.5
11	7.15	t	7.5
12	7.30	d	7.5
14 α	2.20	m	
14 β	1.80	m	
15	3.80	s	
16	4.90	s	
18	1.65	d	7.0
19	5.40	q	7.0
21 α	4.10	d	12.0
21 β	3.90	d	12.0
OMe	3.70	s	

Table 2: ^{13}C NMR Spectroscopic Data for (Z)-Akuammidine

Position	δ (ppm)
2	135.5
3	110.2
5	53.8
6	35.4
7	108.1
8	128.2
9	118.0
10	119.5
11	121.8
12	111.1
13	136.2
14	34.1
15	82.5
16	52.1
17	175.3
18	12.5
19	125.0
20	138.1
21	60.1
OMe	51.5

Infrared (IR) Spectroscopy

The IR spectrum of **(Z)-Akuammidine** reveals characteristic absorption bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for **(Z)-Akuammidine**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400	N-H Stretch (Indole)
2925	C-H Stretch (Aliphatic)
1730	C=O Stretch (Ester)
1640	C=C Stretch
1460	C-H Bend (Methylene)
1230	C-O Stretch (Ester)
750	C-H Bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of **(Z)-Akuammidine**.

Table 4: Mass Spectrometry (MS) Data for **(Z)-Akuammidine**

m/z	Interpretation
352	[M] ⁺ (Molecular Ion)
321	[M - OCH ₃] ⁺
293	[M - COOCH ₃] ⁺
166	Retro-Diels-Alder fragment

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei. Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard. Standard Bruker pulse programs were used for 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments.

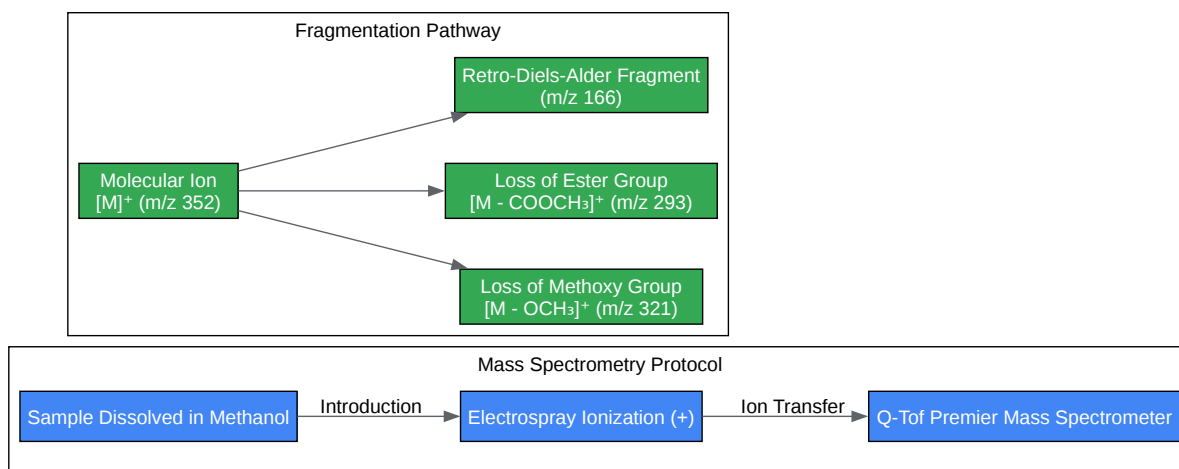
Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a thin film on a NaCl plate. The spectrum was recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a Waters Q-ToF Premier mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The sample was dissolved in methanol and introduced into the ion source via a syringe pump. A common fragmentation pathway involves a retro-Diels-Alder reaction, leading to the characteristic fragment at m/z 166.

[1]



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Caption: Mass spectrometry experimental workflow and fragmentation.

Signaling Pathway

(Z)-Akuammidine is known to interact with opioid receptors, primarily the μ -opioid receptor, which is a G-protein coupled receptor (GPCR).[2] Its mechanism of action involves the modulation of intracellular signaling cascades upon receptor binding.

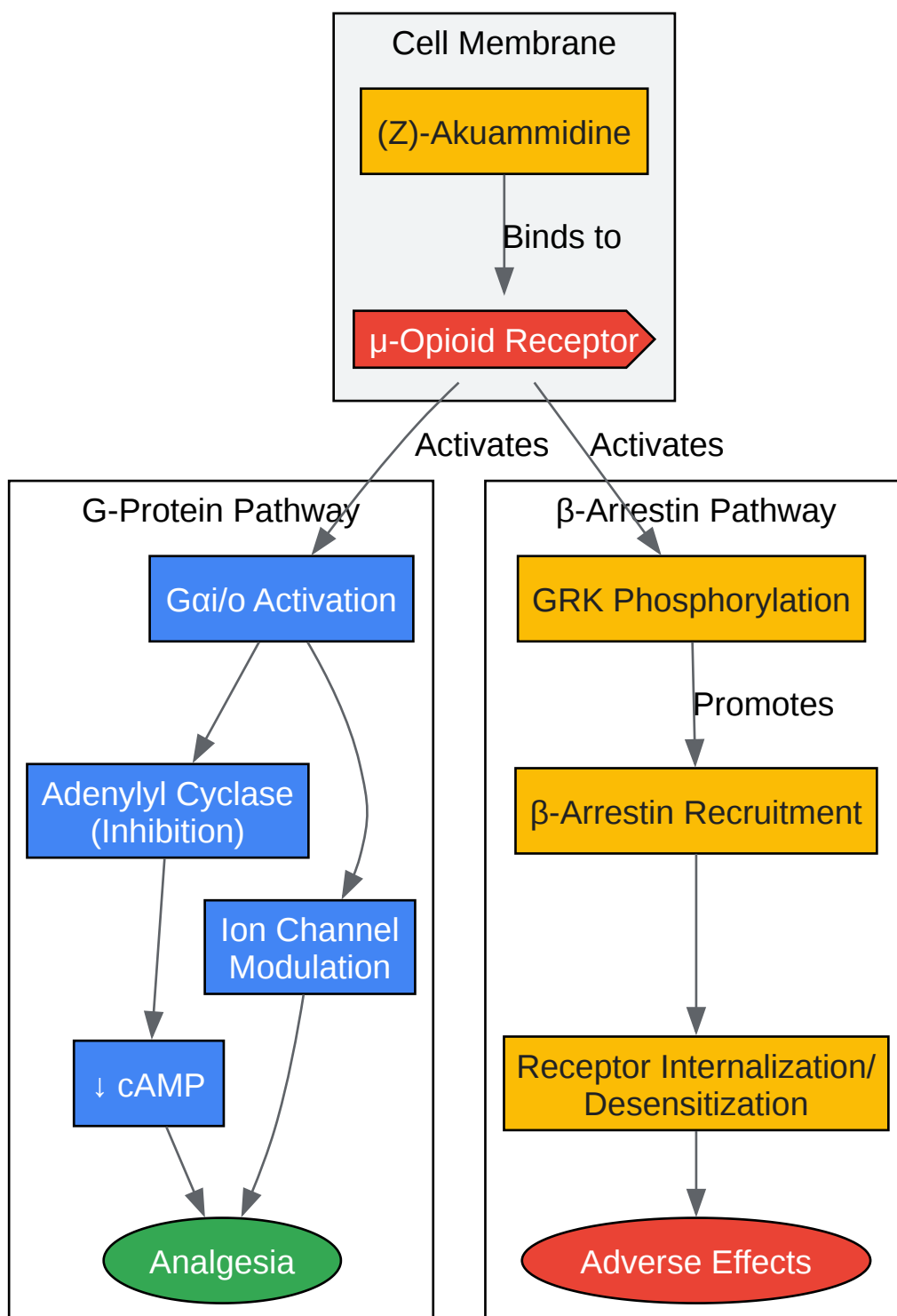
μ -Opioid Receptor Signaling

Activation of the μ -opioid receptor by an agonist like **(Z)-Akuammidine** initiates two primary signaling pathways: the G-protein pathway and the β -arrestin pathway.

- **G-Protein Pathway:** Upon agonist binding, the receptor activates the inhibitory G-protein (G α i/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the

intracellular concentration of cyclic AMP (cAMP).[3] The activated G-protein also modulates ion channels, leading to hyperpolarization and reduced neuronal excitability, which is the basis for its analgesic effects.[4]

- **β-Arrestin Pathway:** Following receptor activation and phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This leads to receptor desensitization and internalization, and can also initiate separate signaling cascades that are sometimes associated with the adverse effects of opioid agonists.[4]



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